6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one
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Overview
Description
6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one is a compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazinylidene group attached to a dinitrophenyl moiety and a hydroxycyclohexa-dienone structure
Preparation Methods
The synthesis of 6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone. One common method involves refluxing a mixture of 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2,4-dinitrophenylhydrazine in methanol with a catalytic amount of glacial acetic acid for several hours . The reaction mixture is then cooled, and the resulting product is purified by recrystallization.
Chemical Reactions Analysis
6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Scientific Research Applications
6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a reagent for the characterization of aldehydes and ketones.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the synthesis of dyes and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of 6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a protonophore, disrupting proton gradients across biological membranes, which can affect cellular processes like ATP production . This mechanism is similar to that of other dinitrophenyl compounds, which are known to uncouple oxidative phosphorylation .
Comparison with Similar Compounds
6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as:
2,4-Dinitrophenylhydrazine: A precursor used in the synthesis of the compound.
4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenol: A similar hydrazone derivative with different substituents.
2-[(2,4-Dinitrophenyl)hydrazinylidene]acetic acid: Another hydrazone derivative with a different core structure. The uniqueness of this compound lies in its specific structural features and the presence of both hydroxy and dinitrophenyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
65307-80-4 |
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Molecular Formula |
C12H8N4O6 |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
2-[(2,4-dinitrophenyl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H8N4O6/c17-10-2-1-3-11(18)12(10)14-13-8-5-4-7(15(19)20)6-9(8)16(21)22/h1-6,17-18H |
InChI Key |
LKOJOEPNVYGEOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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